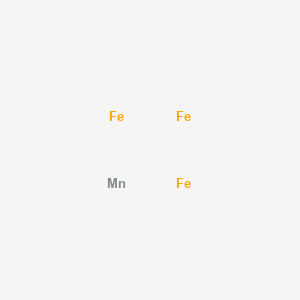

Iron;manganese

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iron and manganese are both transition metals found in the Earth’s crust. They are often found together in various minerals and have significant industrial and biological importance. Iron is the most abundant element on Earth by mass, forming much of the planet’s outer and inner core. Manganese, while less abundant, is crucial for steel production and other industrial processes. The combination of iron and manganese in compounds can lead to materials with unique properties and applications.

Synthetic Routes and Reaction Conditions:

Sol-Gel Process: One method to synthesize iron and manganese compounds is the sol-gel process. This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

Co-Precipitation Method: This method involves the simultaneous precipitation of iron and manganese from a solution.

Hydrothermal Method: This involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. It is used to synthesize various iron and manganese compounds with specific properties.

Industrial Production Methods:

Blast Furnace Reduction: Iron and manganese ores are reduced in blast furnaces or electric furnaces with carbon to yield ferromanganese, which is then used in steelmaking.

Electrolytic Manganese Production: Manganese can be produced electrolytically from manganese dioxide, which is dissolved in sulfuric acid and subjected to electrolysis.

Types of Reactions:

Oxidation and Reduction: Iron and manganese compounds undergo redox reactions, where they can either gain or lose electrons.

Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in a molecule with another atom or group of atoms. Iron and manganese compounds can participate in such reactions under specific conditions.

Common Reagents and Conditions:

Hydrogen: Used as a reducing agent in the reduction of iron and manganese oxides.

Oxygen: Used in oxidation reactions to form oxides of iron and manganese.

Major Products:

Iron Oxides: Such as hematite (Fe2O3) and magnetite (Fe3O4).

Manganese Oxides: Such as manganese dioxide (MnO2) and manganese(III) oxide (Mn2O3).

Aplicaciones Científicas De Investigación

Iron and manganese compounds have a wide range of applications in scientific research:

Biological Systems: These metals are essential for the function of many enzymes and are involved in processes such as oxygen transport and DNA synthesis.

Environmental Science: Iron and manganese oxides are used in water treatment processes to remove contaminants such as heavy metals and organic pollutants.

Mecanismo De Acción

The mechanism by which iron and manganese compounds exert their effects often involves their ability to participate in redox reactions. These metals can change their oxidation states, which allows them to act as electron donors or acceptors in various biochemical processes. For example, iron is crucial for the production of hemoglobin, which transports oxygen in the blood . Manganese is involved in the detoxification of superoxide radicals in biological systems .

Comparación Con Compuestos Similares

Cobalt: Like iron and manganese, cobalt is a transition metal with significant industrial and biological roles. It is used in the production of superalloys and as a catalyst in various chemical reactions.

Nickel: Another transition metal, nickel is used in stainless steel production and as a catalyst in hydrogenation reactions.

Uniqueness of Iron and Manganese:

Propiedades

Número CAS |

12182-95-5 |

|---|---|

Fórmula molecular |

Fe3Mn |

Peso molecular |

222.47 g/mol |

Nombre IUPAC |

iron;manganese |

InChI |

InChI=1S/3Fe.Mn |

Clave InChI |

XWBNKSQRGMZSON-UHFFFAOYSA-N |

SMILES canónico |

[Mn].[Fe].[Fe].[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)

![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)

![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)

![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)

![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)